molecular formula C12H15IN2O3 B13691076 2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B13691076
M. Wt: 362.16 g/mol
InChI Key: UPEWCTKYYZGSLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-iodo-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate typically involves the iodination of a pyrrolo[1,2-a]pyrazine derivative. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the molecular structure. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions where the starting materials are mixed in reactors under specific conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions where the iodine atom is further oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, altering the compound’s properties.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.

Major Products Formed

    Oxidation: Higher oxidation state iodinated compounds.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound tert-butyl 7-iodo-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The iodine atom and the carbonyl group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The pathways involved often include nucleophilic attack on the carbonyl carbon or substitution at the iodine site.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 7-bromo-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
  • tert-butyl 7-chloro-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Uniqueness

The presence of the iodine atom in tert-butyl 7-iodo-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate makes it unique compared to its bromine and chlorine analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and interaction profiles, making this compound particularly valuable in specific synthetic applications.

Properties

Molecular Formula

C12H15IN2O3

Molecular Weight

362.16 g/mol

IUPAC Name

tert-butyl 7-iodo-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C12H15IN2O3/c1-12(2,3)18-11(17)15-5-4-14-7-8(13)6-9(14)10(15)16/h6-7H,4-5H2,1-3H3

InChI Key

UPEWCTKYYZGSLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=C(C=C2C1=O)I

Origin of Product

United States

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